Bromo-PEG4-MS
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Overview
Description
It contains a bromide group and a mesylate group, which can be replaced by nucleophilic reagents for bioconjugation and PEGylation. This compound is widely used in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugation applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo-PEG4-MS is synthesized through a series of reactions involving polyethylene glycol and appropriate functional groups. The general synthetic route involves the following steps:
Polyethylene Glycol Activation: Polyethylene glycol is activated by reacting with a brominating agent to introduce the bromide group.
Mesylation: The brominated polyethylene glycol is then reacted with methanesulfonyl chloride in the presence of a base to introduce the mesylate group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Bromination: Polyethylene glycol is brominated using industrial-grade brominating agents.
Mesylation at Scale: The brominated product is then mesylated using methanesulfonyl chloride in large reactors, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bromo-PEG4-MS undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide and mesylate groups can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile at room temperature.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions
Major Products Formed
The major products formed from these reactions include various bioconjugates and PEGylated compounds, depending on the nucleophile used.
Scientific Research Applications
Bromo-PEG4-MS has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of PEGylated products for various industrial applications
Mechanism of Action
Bromo-PEG4-MS exerts its effects through its functional groups. The bromide and mesylate groups can be replaced by nucleophiles, allowing the compound to act as a versatile linker in bioconjugation and PEGylation reactions. The molecular targets and pathways involved depend on the specific application and the nucleophiles used.
Comparison with Similar Compounds
Similar Compounds
Bromo-PEG4-bromide: Contains two bromide groups and is used in similar bioconjugation applications.
Methoxy-PEG4-MS: Contains a methoxy group instead of a bromide group and is used for PEGylation.
NHS-PEG4-MS: Contains an N-hydroxysuccinimide ester group and is used for amine-reactive PEGylation
Uniqueness
Bromo-PEG4-MS is unique due to its heterobifunctional nature, containing both a bromide and a mesylate group. This allows for greater versatility in bioconjugation and PEGylation reactions compared to similar compounds.
Properties
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BrO6S/c1-17(11,12)16-9-8-15-7-6-14-5-4-13-3-2-10/h2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIMQGOWWSFHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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